[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol
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Overview
Description
[4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridyl]methanol is a natural product found in Streptomyces with data available.
Scientific Research Applications
Aromatization Studies
Research has demonstrated the capability of similar compounds to undergo aromatization under various conditions. For instance, 5-methoxy-6-(methylsulfanyl)-2,3-dihydropyridines, closely related to the compound of interest, have been shown to become aromatic through reactions with either bases or acids, depending on the nature and position of the substituents (Nedolya et al., 2015). This insight is valuable for understanding the chemical behavior and potential applications of 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol in various chemical environments.
Mass Spectral Analysis
Studies on functionally substituted heterocycles, including compounds similar to the 4-Methoxy derivative, have been conducted to understand their fragmentation under electron impact. This research is crucial for determining the structural and chemical properties of these compounds through mass spectrometry (Klyba et al., 2005).
Reactions with Caesium Fluoroxysulphate
Interactions of pyridine derivatives with CsSO4F in various solvents have been explored. These studies provide insights into the reactivity of such compounds, which may include 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol, under different conditions, leading to the formation of various products (Stavber & Zupan, 1990).
Synthesis and Applications in Organic Chemistry
Research on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, which include methoxy and methylsulfanyl substituents, contributes to our understanding of the potential synthetic routes and applications of such compounds in organic chemistry (Nedolya et al., 2015).
Acid Properties and Biological Activity Relationships
The study of 4-hydroxy-6H-1,3oxazin-6-ones, which are structurally related to the compound , reveals their properties as weak OH acids and their behavior upon methylation. This research can offer insights into the potential biological activity and properties of 4-Methoxy-3-methylsulfanyl-6-(2-pyridyl)-2-pyridylmethanol (Lalaev et al., 2006).
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12-7-10(9-5-3-4-6-14-9)15-11(8-16)13(12)18-2/h3-7,16H,8H2,1-2H3 |
InChI Key |
MKEKAXKNTUEPCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1SC)CO)C2=CC=CC=N2 |
Synonyms |
SF 2738C SF-2738C SF2738C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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